

Application Notes and Protocols for PD 135158 in Cell Culture Experiments

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Compound of Interest

Compound Name: PD 135158

Cat. No.: B15616566

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of **PD 135158**, a potent and selective antagonist of the Cholecystokinin 2 Receptor (CCK2R), in cell culture experiments. The provided methodologies focus on assessing its impact on cell proliferation and apoptosis, key considerations for cancer research and drug development.

Introduction

PD 135158 is a non-peptide, tryptophan-based antagonist of the CCK2 receptor. The CCK2 receptor, a G-protein coupled receptor, is primarily found in the brain and gastrointestinal tract. Its activation by ligands such as cholecystokinin (CCK) and gastrin triggers downstream signaling cascades, including the PLC/Ca²⁺/PKC, MAPK, and PI3K/AKT pathways, which are known to play crucial roles in cell proliferation, survival, and migration.^{[1][2]} Given the involvement of these pathways in cancer progression, CCK2R has emerged as a potential therapeutic target, and antagonists like **PD 135158** are valuable tools for investigating its role in cancer biology.

Product Information

Product Name	PD 135158
Chemical Name	(R)-1-[[2-[[[(3-Indolylcarbonyl)amino]methyl]-1-oxo-3-(2-phenylethyl)propyl]amino]acetyl]-4-piperidinecarboxylic acid
Molecular Formula	C32H38N4O5
Molecular Weight	574.67 g/mol
Target	Cholecystokinin 2 Receptor (CCK2R)
Mechanism of Action	Competitive Antagonist

Physicochemical and Handling Properties

Property	Information	Source
Solubility	Soluble in DMSO (≥ 20 mg/mL)	[3]
Storage (Solid)	Store at -20°C for long-term stability.	General laboratory practice
Storage (Stock Solution)	Store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.	General laboratory practice

Quantitative Data

The inhibitory effect of **PD 135158** on CCK2R has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the antagonist.

Cell Line	Assay	IC50 (nM)	Source
Rat ECL cells	Inhibition of gastrin-evoked pancreastatin secretion	76	[2][4]
HT-29 (Human Colon Cancer)	Cell Proliferation Assay	No significant antiproliferative effect observed	[5]

Note: The effect of **PD 135158** on cell proliferation appears to be cell-type specific. It is crucial to determine the optimal concentration for your specific cell line and experimental conditions.

Experimental Protocols

Preparation of PD 135158 Stock Solution

Materials:

- **PD 135158** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free microcentrifuge tubes

Protocol:

- Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of **PD 135158** and DMSO.
- Aseptically weigh the **PD 135158** powder and transfer it to a sterile microcentrifuge tube.
- Add the calculated volume of sterile DMSO to the tube.
- Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
- Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

- Store the aliquots at -20°C or -80°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (ideally \leq 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Cell Proliferation Assay using CCK-8

This protocol describes how to assess the effect of **PD 135158** on the proliferation of CCK2R-expressing cancer cells (e.g., AGS gastric cancer cells or PANC-1 pancreatic cancer cells) in the presence of a CCK2R agonist like gastrin.

Materials:

- CCK2R-expressing cancer cells (e.g., AGS, PANC-1)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- **PD 135158** stock solution (e.g., 10 mM in DMSO)
- Gastrin (or another CCK2R agonist)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Protocol:

- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium and incubate for 24 hours.
- Prepare serial dilutions of **PD 135158** in culture medium from the stock solution.
- Pre-treat the cells by adding 50 μ L of the diluted **PD 135158** solutions to the respective wells. Include a vehicle control (medium with DMSO). Incubate for 1-2 hours.

- Prepare a solution of the CCK2R agonist (e.g., gastrin) at a concentration that induces proliferation (to be determined empirically, e.g., 10 nM).
- Add 50 μ L of the agonist solution to the wells already containing **PD 135158**. For the negative control wells, add 50 μ L of medium.
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control (agonist-treated cells without **PD 135158**).

Apoptosis Assay using Annexin V/PI Staining and Flow Cytometry

This protocol details the detection of apoptosis induced by the inhibition of CCK2R signaling with **PD 135158**.

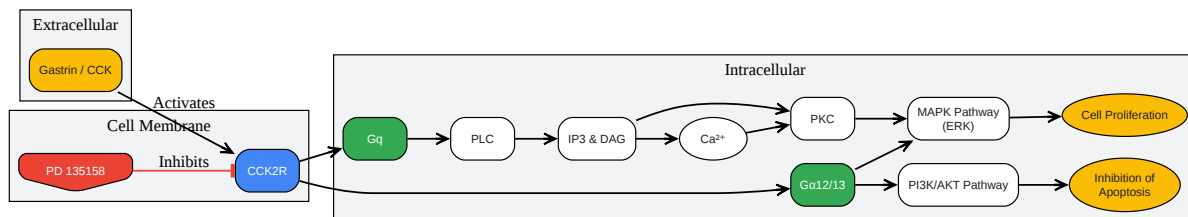
Materials:

- CCK2R-expressing cancer cells
- Complete cell culture medium
- **PD 135158** stock solution
- Gastrin (or another CCK2R agonist)
- 6-well cell culture plates
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Flow cytometer

Protocol:

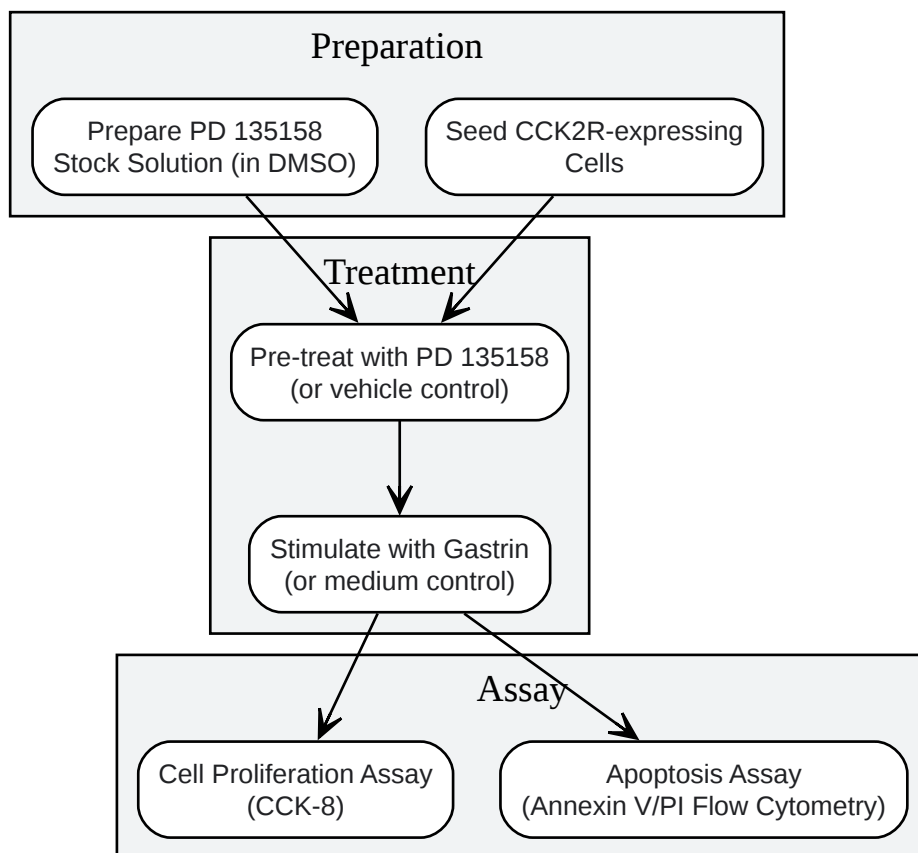
- Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of analysis.
- After 24 hours, treat the cells with **PD 135158** at various concentrations in the presence of a CCK2R agonist (e.g., gastrin) for a predetermined time (e.g., 24 or 48 hours). Include appropriate controls (untreated, vehicle, agonist alone).
- Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
- Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
- Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the samples by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: CCK2R Signaling Pathway and Inhibition by **PD 135158**.



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Caption: General Experimental Workflow for **PD 135158** Cell-Based Assays.

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